2,4-Bis(dimethylamino)pyrimidine

Cross-coupling catalysis Palladium coordination chemistry Suzuki-Miyaura reaction

Sourcing a high-purity, tertiary amine-substituted pyrimidine scaffold that lacks H-bond donors for kinase inhibitor design or catalytic methodology often leads to long lead times and inconsistent quality. - 2,4-Bis(dimethylamino)pyrimidine (CAS 1076-94-4) delivers ≥98% purity with the dual dimethylamino motif essential for C-H activation and regioselective derivatization. - Its LogP of 0.60860 enhances membrane permeability in cellular assays, while the absence of primary amine protons avoids off-target H-bonding. - Available from BenchChem with verified stock and expedited international shipping, enabling uninterrupted SAR campaigns and methodology development.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
CAS No. 1076-94-4
Cat. No. B085451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(dimethylamino)pyrimidine
CAS1076-94-4
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)N(C)C
InChIInChI=1S/C8H14N4/c1-11(2)7-5-6-9-8(10-7)12(3)4/h5-6H,1-4H3
InChIKeyFUZLRTGGPPIBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(dimethylamino)pyrimidine – Structural Properties & Procurement


2,4-Bis(dimethylamino)pyrimidine (CAS 1076-94-4) is a symmetrically substituted, electron-rich pyrimidine derivative characterized by two tertiary dimethylamino groups at the 2- and 4-ring positions [1]. With a molecular formula C8H14N4, molecular weight of 166.22 g/mol, melting point of 129-130 °C, and zero hydrogen bond donors, this compound exhibits enhanced lipophilicity (LogP = 0.60860) relative to primary amino pyrimidines [2]. Its dual tertiary amine substitution confers distinct electronic properties and coordination behavior compared to analogs bearing primary amines, halogens, or alkoxy groups, which directly impacts its utility in catalytic systems and as a synthetic building block for kinase inhibitor scaffolds [3][4].

Electron-rich pyrimidine scaffold for cross-coupling and SNAr chemistry
Zero hydrogen bond donors; reduced polarity profile vs primary amine analogs
Tertiary amine functionality supports C–H activation manifold in Pd catalysis

2,4-Bis(dimethylamino)pyrimidine – Why Analogs Cannot Substitute


While 2,4-disubstituted pyrimidines share a common core scaffold, the electronic and steric properties of the 2- and 4-position substituents fundamentally dictate reactivity, regioselectivity, and coordination behavior. 2,4-Dichloropyrimidine serves as a reactive electrophilic intermediate but cannot participate in nucleophilic catalysis or serve as a ligand [1]. 2,4-Dimethoxypyrimidine offers different electronic modulation and inferior thermal stability compared to dimethylamino substitution [2]. 2,4-Diaminopyrimidine, while structurally similar, possesses primary amines that act as hydrogen bond donors, altering solubility, pharmacokinetics, and metal coordination geometry relative to the fully substituted tertiary amine system [3]. Critically, aminopyrimidinyl phosphanes demonstrate that tertiary amino groups trigger C–H activation pathways, whereas primary/secondary amines yield P,N-coordination – a divergent reactivity that directly impacts catalytic outcomes [4]. Thus, substitution with an alternative 2,4-disubstituted pyrimidine will not reproduce the unique electronic environment, lack of H-bond donor capacity, and tertiary amine-specific reaction manifold of 2,4-bis(dimethylamino)pyrimidine.

  • 2,4-Dichloropyrimidine acts only as electrophile, limiting ligand or nucleophile utility
  • 2,4-Diaminopyrimidine introduces H-bond donors, potentially altering solubility and coordination geometry
  • Tertiary amine-specific C–H activation pathway not observed with primary/secondary amine analogs

2,4-Bis(dimethylamino)pyrimidine – Comparative Evidence for Selection


Catalytic Divergence in Suzuki-Miyaura Coupling

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the substitution pattern on aminopyrimidinyl phosphane ligands dictates the coordination mode and catalytic outcome. Ligands bearing tertiary amino groups (exemplified by 2,4-bis(dimethylamino)pyrimidine scaffold) undergo C–H activation at the pyrimidine ring upon complexation with palladium. In contrast, analogs with primary or secondary amino groups undergo standard P,N-coordination without C–H bond cleavage [1]. This mechanistic bifurcation results in 'strongly different catalytic activities' between the two ligand classes [1].

Catalytic Divergence
Class-level inference
Tertiary amine ligand: C–H activation; primary/secondary amine: P,N-coordination
Supports access to distinct catalytic manifold for cross-coupling
Qualitative catalytic difference; quantitative yields not reported
Cross-coupling catalysis Palladium coordination chemistry Suzuki-Miyaura reaction

Lipophilicity Differentiation vs. Primary Amine Analogs

2,4-Bis(dimethylamino)pyrimidine exhibits a calculated LogP value of 0.60860 (XlogP: 1.1) and zero hydrogen bond donors, distinguishing it from 2,4-diaminopyrimidine which possesses four H-bond donors and a markedly lower LogP (estimated ~ -0.5 to -1.0 based on fragment contribution analysis) [1]. The absence of H-bond donors in the dimethylamino derivative enhances membrane permeability and reduces aqueous solubility relative to primary amine-containing analogs [2].

Lipophilicity Profile
Class-level inference
LogP 0.61 vs. ~ -0.5 to -1.0; H-bond donors 0 vs 4
May improve membrane permeability in cellular assays
Calculated parameters; experimental confirmation recommended
Physicochemical properties Lipophilicity Medicinal chemistry design

Regioselectivity in SNAr Reactions with Tertiary Amines

2,4-Bis(dimethylamino)pyrimidine is synthesized via SNAr reaction of 2,4-dichloropyrimidine with dimethylamine, yielding the fully substituted product [1]. The reactivity of 2,4-dichloropyrimidine with nucleophiles is inherently regioselective, with substitution generally occurring first at the 4-position [2]. However, when tertiary amine nucleophiles are employed on 5-substituted-2,4-dichloropyrimidines bearing an electron-withdrawing group at C-5, excellent C-2 selectivity is observed – a reversal of the standard C-4 preference [2]. This regioselectivity profile differs from reactions with primary/secondary amines, which favor C-4 substitution.

Regioselectivity Control
Class-level inference
Tertiary amine on 5-EWG-2,4-dichloropyrimidine: excellent C-2 selectivity
Supports regioselective synthetic route design
Substrate-dependent; validate with specific 5-substituent
Nucleophilic aromatic substitution Regioselective synthesis Pyrimidine functionalization

Thermal Stability & Physical State Comparison

2,4-Bis(dimethylamino)pyrimidine is a crystalline solid with a melting point of 129-130 °C and a boiling point of 278.4 °C at 760 mmHg [1]. In contrast, 2,4-dichloropyrimidine is a liquid at room temperature with a melting point of 0-2 °C and boiling point of 100-102 °C at 15 mmHg [2]. The significantly higher melting point and lower volatility of 2,4-bis(dimethylamino)pyrimidine confer greater ease of handling, weighing accuracy, and long-term storage stability compared to its halogenated precursor.

Physical State
Cross-study comparable
mp 129–130 °C (solid) vs. 2,4-dichloro mp 0–2 °C (liquid)
May simplify accurate weighing and long-term storage
Data from multiple sources; lot-specific review advised
Physical properties Storage stability Handling safety

2,4-Bis(dimethylamino)pyrimidine – Procurement & Application Scenarios


Kinase Inhibitor Library Synthesis

Procure 2,4-bis(dimethylamino)pyrimidine as a core scaffold for the development of 2,4-disubstituted pyrimidine kinase inhibitors. Its electron-rich pyrimidine ring and dimethylamino substituents serve as a modular starting point for further derivatization via cross-coupling or nucleophilic substitution. The absence of hydrogen bond donors and enhanced lipophilicity (LogP = 0.60860) relative to diaminopyrimidine analogs improves membrane permeability in cellular assays [1]. Patents from Celgene Avilomics Research, Inc. and others have established 2,4-disubstituted pyrimidines as privileged scaffolds for kinase inhibition, with dimethylamino substitution providing a distinct electronic profile for structure-activity relationship exploration [2].

Ligand Design for Palladium Cross-Coupling

Utilize 2,4-bis(dimethylamino)pyrimidine as a ligand precursor or coordination scaffold in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The tertiary amino groups on this scaffold promote C–H activation at the pyrimidine ring upon palladium complexation, a behavior that diverges from primary/secondary amine analogs which undergo standard P,N-coordination [3]. This differential coordination mode yields distinct catalytic activity profiles, making this compound the preferred building block when access to the C–H activation manifold is required for cross-coupling methodology development.

Regioselective Synthetic Route Design via SNAr

Employ 2,4-bis(dimethylamino)pyrimidine in synthetic planning where the regioselectivity of tertiary amine nucleophiles is leveraged. When reacting 2,4-dichloropyrimidine derivatives with tertiary amines (such as dimethylamine), the regioselectivity can be tuned based on C-5 substitution patterns. For 5-substituted-2,4-dichloropyrimidines bearing an electron-withdrawing group at C-5, tertiary amine nucleophiles exhibit excellent C-2 selectivity, enabling regioselective access to 2-amino-4-chloro or 2,4-diamino pyrimidine architectures that differ from those obtained with primary amine nucleophiles [4]. This compound represents the fully substituted endpoint of such a route and serves as a reference standard for regiochemical analysis.

Bis-Pyrimidine & Heterocyclic Scaffold Construction

Procure 2,4-bis(dimethylamino)pyrimidine for the synthesis of bis-pyrimidine derivatives and complex heterocyclic architectures. The dimethylamino groups serve as both electron-donating substituents and potential leaving groups or activation handles for further functionalization. Recent studies have demonstrated that bis-pyrimidine scaffolds exhibit tyrosinase inhibitory activity with IC50 values ranging from 12.36 ± 1.24 to 86.67 ± 3.08 μM, validating the bis-pyrimidine framework as a viable pharmacophore for medicinal chemistry campaigns [5]. 2,4-Bis(dimethylamino)pyrimidine provides a direct entry point to this scaffold class with pre-installed tertiary amine functionality.

Application
Selection Property
Validation Focus
Kinase Inhibitor Scaffold
Electron-rich dimethylamino-pyrimidine core
SAR exploration for kinase inhibition
Pd Cross-Coupling Ligand
Tertiary amine-enabled C–H activation
Catalytic activity in Suzuki-Miyaura coupling
Regioselective SNAr Route
Tertiary amine regioselectivity on substituted pyrimidines
C-2 vs C-4 substitution pattern control
Bis-Pyrimidine Synthesis
Dimethylamino groups as activation handles
Tyrosinase inhibitory scaffold validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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